2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-5-7(10(15)17)6-3-1-2-4-8(6)16-9/h5H,1-4H2,(H2,15,17) |
InChI Key |
WAKVMSXFVVQUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of reagents and reaction conditions is optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating intermediates for further synthesis.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O (reflux) | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid | 85–92% |
| Basic hydrolysis | NaOH/H₂O (70°C) | Sodium salt of the carboxylic acid | 78–84% |
The trifluoromethyl group stabilizes the intermediate through inductive effects, enhancing reaction efficiency.
Nucleophilic Substitution
The electron-deficient quinoline ring (due to the -CF₃ group) facilitates nucleophilic aromatic substitution at positions ortho and para to the trifluoromethyl group.
| Nucleophile | Position | Product | Catalyst |
|---|---|---|---|
| Ammonia | C-3 | 3-Amino-2-(trifluoromethyl)tetrahydroquinoline | Cu(OAc)₂, 100°C |
| Thiophenol | C-5 | 5-Phenylthio derivative | Pd(OAc)₂, DMF |
These reactions often require transition-metal catalysts to proceed at moderate temperatures .
Reduction and Oxidation
The tetrahydroquinoline core and carboxamide group participate in redox reactions:
Reduction
-
Hydrogenation : The aromatic ring can be fully saturated using H₂/Pd-C, yielding decahydroquinoline derivatives.
-
Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine:
This reaction is critical for generating bioactive amine intermediates .
Oxidation
-
Ring Oxidation : KMnO₄ oxidizes the tetrahydroquinoline ring to a quinoline derivative, introducing conjugated double bonds.
Condensation Reactions
The carboxamide group participates in condensation with aldehydes or ketones to form Schiff bases or imines, which are precursors for heterocyclic scaffolds:
| Reagent | Product | Application |
|---|---|---|
| Benzaldehyde | N-Benzylidene carboxamide | Antimicrobial agents |
| Cyclohexanone | Spirocyclic imine derivative | Catalysis studies |
These reactions typically occur under mild acidic conditions .
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions (Povarov reaction) to form polycyclic structures:
Example :
This reaction is utilized to synthesize triazolopyrimidine hybrids with demonstrated antibacterial activity .
Functional Group Interconversion
The carboxamide can be converted into other functional groups:
| Reaction | Reagents | Product |
|---|---|---|
| Dehydration | PCl₅ | Nitrile derivative |
| Hoffman Rearrangement | Br₂/NaOH | Isocyanate intermediate |
These transformations expand the compound’s utility in medicinal chemistry .
Biological Activity and Mechanistic Insights
-
Antibacterial Action : Derivatives inhibit Gram-positive bacteria (e.g., MRSA) by disrupting cell wall synthesis .
-
Enzyme Inhibition : The carboxamide group binds to ATP-binding pockets in kinases, as shown in GTPγS assays .
Synthetic Protocols
A representative synthesis route involves:
-
Povarov Cyclization : Quinoline core assembly using aniline derivatives and cyclohexanone .
-
Carboxamide Introduction : Reaction with chloroacetyl chloride followed by ammonolysis.
Stability and Reactivity
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases.
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Molecular Formula: C₁₉H₂₀ClNO₃
- Key Features: Contains an ethyl ester (-COOEt) instead of a carboxamide. Substituted with a chlorophenyl group at position 4 and a methyl group at position 2.
(b) 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Key Features: Hexahydroquinoline core (vs. tetrahydroquinoline), increasing ring saturation. Incorporates a methylthio-thiophene moiety and a pyridinyl group, which may enhance π-π stacking interactions in target binding. The sulfur atoms in the thiophene and methylthio groups could influence redox properties .
Core Structure Modifications
(a) 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Molecular Formula : C₁₈H₁₆FN₃OS
- Key Features: Replaces the benzene ring of tetrahydroquinoline with a thieno[2,3-b]quinoline system. An amino (-NH₂) group at position 3 adds hydrogen-bonding capacity .
(b) 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol
- Molecular Formula : C₉H₉F₃N₂O
- Key Features: Quinazoline core (vs. quinoline), with a hydroxyl (-OH) group at position 2. The hydroxyl group increases polarity but reduces metabolic stability compared to carboxamides. Trifluoromethyl substitution is retained, emphasizing its role in enhancing bioavailability .
Pharmacophore Analogues
(a) 4-(Furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Key Features: Substituted with a furan ring, which introduces oxygen-based hydrogen-bond acceptors.
(b) 2-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Key Features: Cyclohepta[b]thiophene core fused to a tetrahydroquinoline system. The 4-methoxyphenylacetyl group may enhance membrane permeability due to its lipophilic nature .
Research Implications
- The trifluoromethyl group in the target compound is critical for optimizing drug-like properties, as seen in its prevalence across analogues.
- Carboxamide derivatives generally exhibit better stability and target engagement than esters or hydroxyl-containing analogues.
- Structural modifications (e.g., thiophene, furan) highlight the balance between electronic effects and steric demands in medicinal chemistry.
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide is a compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structural features, particularly the trifluoromethyl group, significantly influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
- IUPAC Name : this compound
- Chemical Formula : C11H10F3N2O
- Molecular Weight : 252.21 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate biological membranes and interact with enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have shown that tetrahydroquinoline derivatives exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro assays revealed that this compound demonstrated cytotoxic effects against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be in the range of 5-15 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Induces apoptosis via caspase activation |
| HeLa | 12 | Inhibits tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Inflammatory Mediators : Studies on LPS-stimulated macrophages showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6).
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of various tetrahydroquinoline derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound inhibited cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Study : Another study focused on the antimicrobial efficacy of trifluoromethyl-substituted quinolines. The results confirmed that these compounds exhibited potent activity against multiple bacterial strains, suggesting their potential use in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide, and how are they applied?
- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, liquid chromatography-mass spectrometry (LCMS) for molecular weight confirmation (e.g., observing the [M+H]+ ion), and high-performance liquid chromatography (HPLC) to assess purity. For instance, LCMS with conditions similar to those in patent applications (e.g., retention time 1.25 minutes under SQD-FA05 analysis) can resolve structural isomers or by-products . The molecular formula (C₁₁H₁₁F₃N₂O) and weight (244.22 g/mol) should align with theoretical calculations .
Q. What synthetic strategies are commonly employed to synthesize this tetrahydroquinoline derivative?
- Methodological Answer : A plausible route involves catalytic hydrogenation of a quinoline precursor. For example, palladium-based catalysts supported on polyphosphazene microspheres have been shown to hydrogenate quinolines under mild conditions, yielding tetrahydroquinoline derivatives. Competitive hydrogenation pathways (e.g., benzene ring vs. heterocyclic ring reduction) must be controlled to avoid by-products like 1,2,3,4-tetrahydroquinoline (py-THQ) or decahydroquinoline (DHQ) . Pre-functionalization of the quinoline core with a trifluoromethyl group prior to hydrogenation may also be required .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : While direct stability data for this compound is limited, analogous tetrahydroquinoline derivatives require storage in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or moisture absorption. Handling should follow general lab safety protocols: use gloves, avoid inhalation, and ensure adequate ventilation .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to minimize by-product formation during synthesis?
- Methodological Answer : Competitive hydrogenation pathways (e.g., benzene vs. heterocyclic ring reduction) depend on catalyst choice and reaction parameters. Palladium nanocatalysts on polyphosphazene supports improve selectivity for tetrahydroquinoline products by modulating hydrogen adsorption kinetics. Temperature (25–50°C), hydrogen pressure (1–3 atm), and solvent polarity (e.g., ethanol/water mixtures) are critical variables . Monitoring via in situ FTIR or GC-MS helps identify intermediates and adjust conditions dynamically.
Q. What role does the trifluoromethyl group play in the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing binding affinity in drug discovery contexts. Its strong electron-withdrawing effect alters the electronic density of the quinoline ring, potentially affecting π-π stacking or hydrogen-bonding interactions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity or binding modes .
Q. How can stereochemical outcomes be controlled in asymmetric hydrogenation of related tetrahydroquinolines?
- Methodological Answer : Iridium catalysts with chiral phosphine-oxazoline ligands (e.g., (R)-8-((Diphenylphosphanyl)oxy)-5,6,7,8-tetrahydroquinoline) enable enantioselective hydrogenation. Ligand-to-metal ratio, solvent (e.g., dichloromethane), and additives (e.g., iodine) are key to achieving high enantiomeric excess (ee). For example, asymmetric hydrogenation of 3,4-dihydroisoquinolines with Ir catalysts achieves >90% ee under optimized conditions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Impurities like regioisomers or partially hydrogenated by-products require advanced separation techniques. Ultra-HPLC (UHPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution. Quadrupole time-of-flight (Q-TOF) MS provides accurate mass data for impurity identification, while ¹⁹F NMR distinguishes trifluoromethyl-containing species .
Data Contradictions and Resolution
-
Contradiction : highlights competitive hydrogenation pathways, while emphasizes enantioselectivity.
- Resolution : Catalyst choice dictates reaction outcome. Palladium catalysts favor regioselectivity, whereas iridium complexes prioritize stereoselectivity. Researchers must align catalyst properties with synthetic goals.
-
Contradiction : Stability data for the exact compound is absent, but analogs suggest sensitivity to oxidation.
- Resolution : Assume worst-case stability requirements (e.g., inert atmosphere, low temperature) until compound-specific data is generated via accelerated stability studies (40°C/75% RH for 4 weeks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
